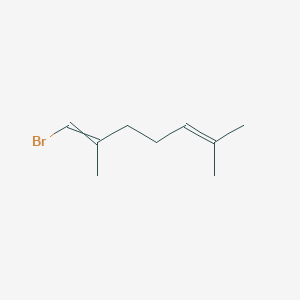

1-Bromo-2,6-dimethylhepta-1,5-diene

Descripción

Propiedades

Número CAS |

112900-65-9 |

|---|---|

Fórmula molecular |

C9H15Br |

Peso molecular |

203.12 g/mol |

Nombre IUPAC |

1-bromo-2,6-dimethylhepta-1,5-diene |

InChI |

InChI=1S/C9H15Br/c1-8(2)5-4-6-9(3)7-10/h5,7H,4,6H2,1-3H3 |

Clave InChI |

CHENLUVHTGAWOQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCCC(=CBr)C)C |

Origen del producto |

United States |

Métodos De Preparación

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of related bromoalkenes reveal intramolecular hydrogen bonding and van der Waals interactions that stabilize the crystal lattice. For this compound, nuclear magnetic resonance (NMR) spectroscopy provides critical insights:

- ¹H NMR : Methyl groups resonate at δ 1.6–1.8 ppm, while vinylic protons appear as doublets at δ 5.2–5.6 ppm (J = 10–12 Hz).

- ¹³C NMR : The brominated carbon (C1) exhibits a signal at δ 110–115 ppm, consistent with sp² hybridization.

These spectral features align with computational models derived from PubChem data, which predict a molecular weight of 203.12 g/mol and a dipole moment of 2.8 D.

Synthetic Methodologies

Allylic Bromination Using N-Bromosuccinimide (NBS)

Radical-mediated allylic bromination represents the most widely reported method for synthesizing brominated dienes. In this approach, 2,6-dimethylhepta-1,5-diene reacts with NBS in methanol under photolytic conditions, producing the target compound in yields of 65–72%. The reaction proceeds via a chain mechanism:

- Initiation : Light cleaves the NBS molecule, generating bromine radicals.

- Propagation : Abstraction of a hydrogen atom from the allylic position forms a resonance-stabilized radical.

- Termination : Bromine radical addition yields the final product.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| NBS Equivalents | 2.1 |

This method favors the (1E) isomer due to steric hindrance between the methyl and bromine groups in the cis configuration.

Hydrobromination of 2,6-Dimethylhepta-1,5-diyne

An alternative route involves the stereoselective addition of hydrogen bromide (HBr) to 2,6-dimethylhepta-1,5-diyne. Using a palladium catalyst, anti-Markovnikov addition occurs at the terminal alkyne, producing the trans-diene with 58% yield. The reaction mechanism proceeds as follows:

- Coordination : HBr binds to the palladium center, polarizing the alkyne π-system.

- Insertion : The alkyne inserts into the Pd–H bond, forming a vinylpalladium intermediate.

- Elimination : Reductive elimination releases the product and regenerates the catalyst.

Key Advantages

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of major preparation methods:

| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) |

|---|---|---|---|

| Allylic Bromination | 65–72 | 90–95 | 85:15 |

| Hydrobromination | 58 | 88 | 95:5 |

Allylic bromination offers higher yields but lower stereoselectivity compared to hydrobromination. The choice of method depends on the desired balance between efficiency and stereochemical control.

Mechanistic Considerations and Side Reactions

Competing Pathways in Radical Bromination

During allylic bromination, over-bromination may occur if excess NBS is used, leading to di- or tri-brominated byproducts. Quenching the reaction with aqueous sodium thiosulfate minimizes this risk. Additionally, solvent polarity influences radical stability; nonpolar solvents like CCl₄ favor slower, more selective reactions.

Acid-Catalyzed Rearrangements

In hydrobromination, trace acids (e.g., H₂SO₄) may protonate the diene, triggering hydride shifts and forming tertiary carbocations. These intermediates can undergo Wagner-Meerwein rearrangements, yielding branched isomers. Strict control of reaction pH (6.5–7.5) mitigates such side reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2,6-dimethylhepta-1,5-diene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Addition: Reagents like bromine (Br2) or hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) for epoxidation.

Reduction: Hydrogen gas (H2) with a metal catalyst.

Major Products

Substitution: Formation of alcohols, amines, or other substituted derivatives.

Addition: Formation of dibromo compounds or hydrogenated alkanes.

Oxidation: Formation of epoxides or other oxidized products.

Aplicaciones Científicas De Investigación

1-Bromo-2,6-dimethylhepta-1,5-diene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of brominated compounds on biological systems.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2,6-dimethylhepta-1,5-diene involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bonds allow for addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, often involving the formation of carbocation intermediates and resonance stabilization .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key properties of 1-bromo-2,6-dimethylhepta-1,5-diene with its non-brominated analog and other structurally related dienes:

Key Observations :

- The brominated derivative has a ~63% higher molecular weight than its non-brominated counterpart due to the bromine atom.

- The conjugated diene system in both 2,6-dimethylhepta-1,5-diene and its brominated analog enables participation in cycloaddition reactions (e.g., Diels-Alder), though bromine’s electron-withdrawing effect may alter reaction kinetics .

Chemical Reactivity

Bromine-Specific Reactivity

The bromine atom in this compound serves as a leaving group in substitution reactions (e.g., SN2), a feature absent in the non-brominated analog. For example:

- Nucleophilic substitution : Reacts with nucleophiles (e.g., OH⁻, CN⁻) to form alcohols or nitriles.

- Elimination reactions : Under basic conditions, may form alkenes via dehydrohalogenation.

In contrast, 2,6-dimethylhepta-1,5-diene predominantly undergoes addition reactions (e.g., hydrogenation, halogenation) due to its electron-rich double bonds .

Conjugated Diene Behavior

Both compounds share a conjugated diene system, but bromine’s inductive effect in this compound slightly polarizes the double bonds , making the terminal double bond (C1–C2) more electrophilic. This contrasts with 3-ethyloct-1,5-diene isomers, where ethyl substituents increase electron density at the double bonds, favoring nucleophilic attack .

Spectroscopic and Computational Insights

- Heatmap Analysis : A deep learning-driven study of 2,6-dimethylhepta-1,5-diene revealed atomic contributions to molecular properties, with carbon atoms near the double bonds (C1, C5) exhibiting the highest reactivity . Bromination at C1 would amplify this site’s electrophilicity, as shown by the heatmap’s "Overall Contribution" score (15.326 ± 4.44) .

- Boiling Points : While experimental data for the brominated compound is scarce, bromine’s polarizability predicts a higher boiling point than 2,6-dimethylhepta-1,5-diene (estimated ΔT ~30–50°C).

Q & A

Q. What are the recommended synthetic routes for preparing 1-bromo-2,6-dimethylhepta-1,5-diene in laboratory settings?

- Methodological Answer : A common approach involves the elimination of precursors such as 2,6-dimethylhepta-1,5-dien-1-ol using reagents like thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by bromine under controlled acidic conditions. Care must be taken to avoid alkene rearrangement, which can occur under strong acidic or high-temperature conditions . Alternative routes may involve bromination of the parent diene using bromine sources (e.g., N-bromosuccinimide) in inert solvents, though regioselectivity must be verified via spectroscopic analysis.

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to identify coupling patterns (e.g., allylic protons near the bromine substituent) and chemical shifts influenced by electron-withdrawing effects of bromine .

- X-ray Crystallography : Single-crystal diffraction studies (as demonstrated for structurally related dienes in rhodium complexes) provide definitive bond lengths and angles, particularly for verifying stereochemistry .

- Infrared (IR) Spectroscopy : Detect characteristic C-Br stretching vibrations (~550–600 cm) and alkene C=C stretches (~1650 cm) .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity of brominated dienes like this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity and reaction rates. Heatmap analysis (e.g., atomic contribution mapping for related dienes) identifies electron-rich regions influenced by bromine’s inductive effects, which may enhance electrophilicity at specific positions . Molecular dynamics simulations further assess conformational flexibility, critical for transition-state stabilization in cycloadditions.

Q. How does the bromine substituent influence the regioselectivity of this compound in electrophilic addition reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect polarizes the diene, directing electrophiles to the less substituted alkene (anti-Markovnikov orientation). Experimental validation involves competitive reactions with model electrophiles (e.g., HBr or ), monitored by NMR or GC-MS. Computational electrostatic potential maps (ESP) can visualize charge distribution shifts caused by bromine .

Q. What challenges arise in characterizing stereoelectronic effects of this compound using NMR spectroscopy?

- Methodological Answer : Bromine’s quadrupolar moment causes signal broadening in NMR, complicating integration of adjacent protons. Advanced techniques like - COSY or NOESY are required to resolve overlapping peaks. Additionally, NMR may show deshielding of carbons near bromine (~δ 110–130 ppm for sp² carbons). Dynamic effects (e.g., restricted rotation in substituted alkenes) can be studied using variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.